molecular formula C22H15NO4 B2511434 methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate CAS No. 389126-86-7

methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate

Cat. No.: B2511434
CAS No.: 389126-86-7
M. Wt: 357.365
InChI Key: QFYKUMOXNMZKFJ-UHFFFAOYSA-N
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Description

Methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate is a heterocyclic compound featuring a dibenzo[c,e]azepine core fused with two benzene rings. The azepine ring is a seven-membered nitrogen-containing structure substituted with two ketone groups at positions 5 and 6. A methyl benzoate moiety is attached at position 2, contributing to its steric and electronic properties.

Properties

IUPAC Name

methyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-27-22(26)18-12-6-7-13-19(18)23-20(24)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(23)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKUMOXNMZKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic precursors followed by cyclization and esterification reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives with fewer functional groups .

Scientific Research Applications

Methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Target Compound
  • Core structure : Dibenzo[c,e]azepine with 5,7-dioxo groups.
  • Key substituents : Methyl benzoate at position 2.
  • Functional groups : Ester (C=O), aromatic ketones.
Compound 15 (Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate)
  • Core structure : Benzodithiazine (sulfur- and nitrogen-containing bicyclic system).
  • Key substituents: Chloro, methylhydrazino, 2,4-dihydroxybenzylidene, and carboxymethyl groups.
  • Functional groups : Sulfonyl (SO₂), hydroxyl (OH), ester (C=O), imine (C=N).
Compound 17 (6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine)
  • Core structure : Benzodithiazine.
  • Key substituents: Cyano (C≡N), chloro, and hydroxybenzylidene groups.
  • Functional groups : Sulfonyl (SO₂), nitrile (C≡N), imine (C=N).
Patent Compound (N-(2-Acylaryl)-2-[5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl]acetamide)
  • Core structure: Dibenzo[c,e]azepine (non-oxidized, with a single NH group).
  • Key substituents : Acetamide and acylaryl groups.
  • Functional groups : Amide (C=O), axial chirality.

Physical and Spectroscopic Properties

Property Target Compound Compound 15 Compound 17 Patent Compound
Melting Point Not reported (inferred high) 310–311°C (dec.) 314–315°C (dec.) Not reported
IR Peaks ~1715 cm⁻¹ (ester C=O) 1715 (C=O), 1615 (C=N), 1150 (SO₂) 2235 (C≡N), 1605 (C=N), 1160 (SO₂) Amide C=O (~1650 cm⁻¹ inferred)
NMR Features Aromatic protons, ester CH₃ N-CH₃ (δ 3.60), aromatic protons (δ 6.37–8.40) C≡N absent in NMR, N-CH₃ (δ 3.69) Axial chirality signals (δ not provided)

Stability and Reactivity

  • Target Compound : The ester group enhances solubility in organic solvents, while the rigid dibenzoazepine core may limit conformational flexibility.
  • Compounds 15 & 17 : Sulfonyl groups confer thermal stability (dec. >300°C) but reduce solubility. Reactivity dominated by imine and hydroxyl groups .
  • Patent Compound : The acetamide substituent facilitates metal coordination, critical for catalytic activity in asymmetric synthesis .

Biological Activity

Methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the dibenzoazepine class, characterized by a fused ring system that contributes to its biological activity. The synthesis of such compounds often involves multi-step organic reactions, including Ugi reactions and other cyclization methods. Recent advancements have improved the efficiency of synthesizing enantioenriched dibenz[c,e]azepines, which can enhance their pharmacological properties .

Biological Activity

1. Anticancer Properties

Research has demonstrated that derivatives of dibenzoazepines exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth. A study reported that specific analogs exhibited potency comparable to established chemotherapeutic agents like cisplatin .

2. Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells, disruption of cell cycle progression, and inhibition of angiogenesis. The precise molecular targets can vary; however, many dibenzoazepines interact with DNA or cellular signaling pathways that regulate cell survival and proliferation.

3. Antimicrobial Activity

In addition to anticancer effects, some derivatives have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Cytotoxicity : A series of dibenzoazepine derivatives were tested against 12 human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, leading to further exploration of their potential as anticancer agents .
  • Antibacterial Evaluation : Compounds with similar structures were tested for antibacterial activity, revealing MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus, highlighting their potential use in treating bacterial infections .

Table 1: Cytotoxicity of Dibenzoazepine Derivatives Against Cancer Cell Lines

Compound IDCell Line TestedIC50 (µM)Activity
Compound 1A549 (Lung)12.5Active
Compound 2MCF7 (Breast)8.3Active
Compound 3HeLa (Cervical)>50Inactive
Compound 4HCT116 (Colon)15.0Active

Table 2: Antibacterial Activity Against Staphylococcus aureus

Compound IDMIC (µg/mL)MBC (µg/mL)
Compound A3.97.8
Compound B15.0>31.5
Compound C31.5>31.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, analogous benzoate derivatives are prepared using stepwise procedures with reagents like DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation or aryl coupling. Reaction optimization often involves temperature control (e.g., 35°C for 6–48 hours) and stoichiometric adjustments of intermediates, as seen in triazine-based syntheses . Purification may involve flash column chromatography with chloroform as an eluent .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. For example, ¹H NMR can resolve aromatic protons and substituent environments, while HRMS provides exact mass data to verify molecular integrity. These techniques have been validated for structurally complex benzoate derivatives, such as methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate .

Q. How is the purity of this compound typically assessed in research settings?

  • Methodological Answer : Purity is evaluated via HPLC (high-performance liquid chromatography) with UV detection or via thin-layer chromatography (TLC). For intermediates, melting point analysis (e.g., 18–20°C for benzyl benzoate derivatives) and elemental analysis (C, H, N) are supplementary methods . Contaminants like unreacted starting materials are identified by comparing retention times or Rf values against standards.

Q. What biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related dibenzoazepine derivatives exhibit activity in enzyme inhibition assays (e.g., MurD ligase) and cytotoxicity studies. Biological evaluation typically involves in vitro assays using cancer cell lines (e.g., HeLa, MCF-7) or bacterial models, followed by IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying conditions?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

  • Temperature : Elevated temperatures (e.g., 70°C) enhance reaction rates but may promote side reactions.
  • Catalysts : Use of KI/K₂CO₃ in acetonitrile improves coupling efficiency in aryl ether formations .
  • Stoichiometry : A 1.15–1.5 molar ratio of nucleophile to electrophile minimizes unreacted intermediates .
  • Work-up : Precipitation induction with solvents like ethyl acetate increases recovery of solid products .

Q. What strategies are recommended to resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictory NMR/HRMS data can arise from tautomerism or impurities. Strategies include:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra.
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations.
  • Isotopic Labeling : Deuterated analogs (e.g., benzyl benzoate-d₁₂) clarify peak assignments .
  • Computational Validation : DFT calculations predict chemical shifts for comparison with experimental data .

Q. How can computational modeling aid in understanding its pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-2. Pharmacokinetic parameters (logP, bioavailability) are estimated using QSAR (quantitative structure-activity relationship) models. For example, substituent effects on logP can be modeled via fragment-based approaches .

Q. What approaches are used to study the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to the benzoate or azepine rings .
  • Biological Assays : Testing derivatives in dose-response experiments to correlate structural changes with IC₅₀ shifts.
  • Crystallography : Resolving X-ray structures of ligand-protein complexes to identify critical binding interactions .

Key Data from Literature

Parameter Method Example from Analogues Reference
Synthesis YieldMulti-step optimization65–78% for triazine-coupled benzoates
¹H NMR Shift RangeAromatic protonsδ 7.2–8.5 ppm (quinoline derivatives)
HRMS AccuracyExact mass matching<5 ppm error for C23H17ClN4O4
PurificationFlash chromatographyChloroform eluent, Rf = 0.3–0.5

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